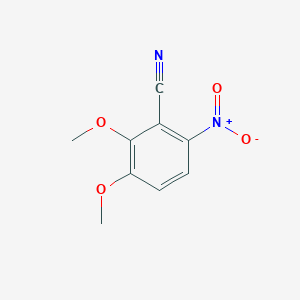

Benzonitrile, 2,3-dimethoxy-6-nitro-

Description

Strategic Importance of the Benzonitrile (B105546) Core in Contemporary Organic Chemistry

The benzonitrile core is a fundamental building block in modern organic chemistry. researchgate.net Its presence is noted in numerous natural products and pharmaceuticals, highlighting its biocompatibility and versatile chemical nature. researchgate.net The nitrile group is a valuable functional handle, readily convertible into other essential functionalities such as amines, carboxylic acids, and aldehydes, further expanding its synthetic utility. researchgate.net Moreover, the benzonitrile moiety has been identified as a key player in astrochemistry, where its detection provides insights into the formation of polycyclic aromatic hydrocarbons in interstellar environments. In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups and can modulate physicochemical properties to enhance drug efficacy and selectivity. researchgate.net

Influence of Nitro and Dimethoxy Functionalities on Aromatic System Properties

The properties of the benzene (B151609) ring in Benzonitrile, 2,3-dimethoxy-6-nitro- are heavily influenced by its substituents.

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution by significantly reducing the electron density of the π-system. This deactivating effect makes reactions like nitration or Friedel-Crafts alkylation more difficult compared to unsubstituted benzene. The nitro group primarily directs incoming electrophiles to the meta position.

Dimethoxy Functionalities: In contrast, the two methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups. Through resonance, the oxygen atom's lone pairs increase the electron density of the aromatic ring, particularly at the ortho and para positions. This activating effect facilitates electrophilic aromatic substitution.

The simultaneous presence of these opposing groups on the same aromatic ring results in a complex pattern of reactivity. The activating, ortho, para-directing influence of the two methoxy groups is counteracted by the strong deactivating, meta-directing effect of the nitro and cyano groups. The ultimate regioselectivity of any reaction would depend on the specific reaction conditions and the relative directing power of the present substituents.

Scope and Research Significance of Benzonitrile, 2,3-dimethoxy-6-nitro- in Advanced Chemical Studies

While the benzonitrile core and its functional groups are individually well-studied, specific research focusing exclusively on Benzonitrile, 2,3-dimethoxy-6-nitro- is limited. Its primary significance appears to be as a specialized chemical intermediate or building block for the synthesis of more complex, highly substituted aromatic compounds. The combination of functional groups suggests potential applications in areas such as:

Precursor for Heterocyclic Synthesis: The vicinal arrangement of the functional groups could be leveraged for the construction of fused heterocyclic systems.

Materials Science: Polysubstituted aromatic compounds are often investigated for their unique optical and electronic properties, although no specific studies on this compound have been reported.

Pharmaceutical Scaffolding: Nitroaromatic compounds have been explored as bioreductive prodrugs for targeting hypoxic tumors. mdpi.com The specific substitution pattern of Benzonitrile, 2,3-dimethoxy-6-nitro- could offer a unique scaffold for such investigations, though this remains a theoretical application.

The scarcity of dedicated research literature on this compound suggests it is a highly specialized reagent rather than a widely used chemical. Its value lies in its potential for custom synthesis projects requiring a pre-functionalized aromatic ring with this precise substitution pattern.

Physicochemical Data for Benzonitrile, 2,3-dimethoxy-6-nitro-

Below is a table summarizing the available data for the subject compound.

| Property | Value |

| IUPAC Name | 2,3-dimethoxy-6-nitrobenzonitrile |

| CAS Number | 108711-21-3 |

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 g/mol |

Structure

3D Structure

Properties

CAS No. |

108711-21-3 |

|---|---|

Molecular Formula |

C9H8N2O4 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

2,3-dimethoxy-6-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O4/c1-14-8-4-3-7(11(12)13)6(5-10)9(8)15-2/h3-4H,1-2H3 |

InChI Key |

CKMXQEAZZSQTIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Benzonitrile, 2,3 Dimethoxy 6 Nitro

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations to yield other valuable nitrogen-containing compounds.

Hydrolysis and Amide/Carboxylic Acid Derivatization

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to an amide, and then to a carboxylic acid. chemistrysteps.comlumenlearning.com The conditions of the hydrolysis, particularly the pH, can be controlled to favor one product over the other. echemi.com

For Benzonitrile (B105546), 2,3-dimethoxy-6-nitro-, controlled hydrolysis under either acidic or basic conditions can yield 2,3-dimethoxy-6-nitrobenzamide. This transformation involves the nucleophilic attack of water on the nitrile carbon, followed by tautomerization. lumenlearning.com More vigorous or prolonged heating in the presence of acid or base will lead to the complete hydrolysis of the nitrile function to produce 2,3-dimethoxy-6-nitrobenzoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.org

Table 1: Hydrolysis Products of Benzonitrile, 2,3-dimethoxy-6-nitro-

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| Benzonitrile, 2,3-dimethoxy-6-nitro- | Controlled acid or base hydrolysis (e.g., TFA-H₂SO₄ or H₂O₂/OH⁻) echemi.com | 2,3-dimethoxy-6-nitrobenzamide |

Cycloaddition Reactions (e.g., Nitrile Oxides)

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org A prominent example is the reaction with nitrile oxides, which are typically generated in situ. This reaction leads to the formation of five-membered heterocyclic rings, specifically 1,2,4-oxadiazoles. chesci.com

In the case of Benzonitrile, 2,3-dimethoxy-6-nitro-, it can react with a nitrile oxide (R-C≡N⁺-O⁻) to form a 3,5-disubstituted-1,2,4-oxadiazole. The regioselectivity of this cycloaddition is influenced by both electronic and steric factors. chesci.com This reaction provides a valuable route for the synthesis of complex heterocyclic structures from readily available nitriles.

Conversion to Heterocyclic Systems (e.g., Amidoximes, Triazines)

The nitrile group serves as a key precursor for the synthesis of various nitrogen-containing heterocycles.

Amidoximes: The reaction of Benzonitrile, 2,3-dimethoxy-6-nitro- with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding amidoxime, 2,3-dimethoxy-6-nitrobenzamidoxime. This reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon. Amidoximes are important intermediates in medicinal chemistry and can serve as precursors for other heterocycles like 1,2,4-oxadiazoles.

Triazines: The cyclotrimerization of nitriles is a common method for the synthesis of 1,3,5-triazines. researchgate.net Under appropriate catalytic conditions, three molecules of Benzonitrile, 2,3-dimethoxy-6-nitro- could theoretically undergo cyclotrimerization to form 2,4,6-tris(2,3-dimethoxy-6-nitrophenyl)-1,3,5-triazine. This reaction often requires harsh conditions or specific catalysts, such as low-valent transition metals. researchgate.net

Reactivity of the Nitro Moiety

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reductive Transformations to Amino-Substituted Analogues

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved through various methods, with catalytic hydrogenation being one of the most common. isroset.org

The catalytic hydrogenation of Benzonitrile, 2,3-dimethoxy-6-nitro- over a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas will selectively reduce the nitro group to an amino group, yielding 6-amino-2,3-dimethoxybenzonitrile. researchgate.net It is important to control the reaction conditions to avoid the reduction of the nitrile group. This transformation is crucial for the synthesis of various substituted anilines which are important building blocks in the pharmaceutical and chemical industries.

Table 2: Reduction of Benzonitrile, 2,3-dimethoxy-6-nitro-

| Starting Material | Reagents and Conditions | Major Product |

|---|

Role of the Nitro Group in Electron-Withdrawing Directing Effects

The substituents on a benzene (B151609) ring dictate the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directing. vedantu.comunizin.org

In Benzonitrile, 2,3-dimethoxy-6-nitro-, we have a combination of electron-donating and electron-withdrawing groups:

-OCH₃ groups: The two methoxy (B1213986) groups at positions 2 and 3 are strong activating groups due to their ability to donate electron density to the ring via resonance (+R effect). msu.edulibretexts.org They are ortho- and para-directing.

-NO₂ group: The nitro group at position 6 is a strong deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-R) effects. studymind.co.ukijrti.org It is a meta-director.

-CN group: The nitrile group at position 1 is also a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. studymind.co.uk

Reactivity of the Dimethoxy Aromatic Ring

The reactivity of the benzene core in Benzonitrile, 2,3-dimethoxy-6-nitro- is dictated by the cumulative electronic effects of its four substituents. The two methoxy groups (-OCH₃) at positions 2 and 3 are strong activating groups that donate electron density to the ring through resonance, favoring electrophilic attack at the ortho and para positions. Conversely, the nitro (-NO₂) group at position 6 and the cyano (-CN) group at position 1 are potent deactivating groups, withdrawing electron density and directing incoming electrophiles to the meta position. youtube.com

Electrophilic aromatic substitution (SEAr) on this molecule presents a complex regiochemical challenge due to competing directive effects. The only available positions for substitution are C-4 and C-5.

Position C-4: This site is ortho to the activating 3-methoxy group and meta to the deactivating 6-nitro group. Both groups, therefore, direct an incoming electrophile to this position.

Position C-5: This site is para to the activating 2-methoxy group and meta to the deactivating 1-cyano group. Both of these groups also direct an incoming electrophile to this position.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directive Influence | Target Position(s) |

| Cyano (-CN) | 1 | Deactivating, -I, -M | meta-director | C-3 (blocked), C-5 |

| Methoxy (-OCH₃) | 2 | Activating, -I, +M | ortho, para-director | C-3 (blocked), C-5 |

| Methoxy (-OCH₃) | 3 | Activating, -I, +M | ortho, para-director | C-2 (blocked), C-4 |

| Nitro (-NO₂) | 6 | Deactivating, -I, -M | meta-director | C-2 (blocked), C-4 |

This table provides a theoretical analysis of the directing effects governing electrophilic substitution on the Benzonitrile, 2,3-dimethoxy-6-nitro- ring.

The methoxy groups on the aromatic ring are susceptible to modification. Standard demethylation procedures, for instance using strong Lewis acids like boron tribromide (BBr₃), would be expected to cleave the methyl ethers to furnish the corresponding dihydroxy-nitrobenzonitrile derivative.

More significantly, the substitution pattern makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that can modify the alkoxy groups. The 2-methoxy group is positioned ortho to the strongly electron-withdrawing 6-nitro group and para to the 1-cyano group. This arrangement significantly activates the C-2 position for nucleophilic attack. Studies on analogous compounds, such as 2,4-dimethoxynitrobenzene, have shown that a methoxy group positioned ortho to a nitro group can function as an effective leaving group in transetherification reactions when treated with other nucleophilic alkoxides. nih.gov This suggests that Benzonitrile, 2,3-dimethoxy-6-nitro- could undergo selective displacement of the 2-methoxy group by various nucleophiles, providing a pathway for diverse alkoxy group modifications.

Benzonitrile, 2,3-dimethoxy-6-nitro- as a Versatile Synthetic Building Block

The functional groups present in Benzonitrile, 2,3-dimethoxy-6-nitro- make it a valuable precursor for the synthesis of more complex molecular architectures, particularly heterocyclic systems.

Quinazolinone Synthesis: A key transformation that unlocks the synthetic potential of this molecule is the selective reduction of the 6-nitro group to a primary amine. This conversion can be achieved with high efficiency using reagents like sodium dithionite, a method proven effective for structurally similar nitrobenzonitriles. prepchem.com The resulting product, 6-amino-2,3-dimethoxybenzonitrile, is an ideal precursor for the construction of the quinazolinone scaffold. Quinazolinones are a class of fused-ring heterocycles with significant pharmacological importance. nih.govresearchgate.net The synthesis can proceed via established methods, such as reaction with formic acid or its derivatives to form the pyrimidine (B1678525) ring, yielding a highly substituted quinazolinone.

Table 2: Proposed Synthetic Route to Quinazolinone Derivative

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | Benzonitrile, 2,3-dimethoxy-6-nitro- | Sodium Dithionite (Na₂S₂O₄) | 6-Amino-2,3-dimethoxybenzonitrile | Reduction of nitro group to form key amine intermediate. |

| 2 | 6-Amino-2,3-dimethoxybenzonitrile | Formic Acid (HCOOH) | 7,8-Dimethoxyquinazolin-4(3H)-one | Cyclization to form the quinazolinone ring system. |

This table outlines a plausible synthetic pathway leveraging the title compound as a starting material for quinazolinone synthesis.

Thiophene (B33073) Derivatives: While not a direct substrate for common thiophene syntheses like the Gewald reaction, impactfactor.org the cyano group of Benzonitrile, 2,3-dimethoxy-6-nitro- is a crucial handle for modification. The Gewald reaction and related syntheses typically require a compound with an α-methylene group adjacent to the nitrile. nih.gov Although the starting molecule lacks this feature, it can be chemically elaborated into a suitable precursor. The rich chemistry of the aromatic ring and its substituents allows for the introduction of functionalities that could subsequently be used to construct a fused or appended thiophene ring, a common motif in medicinal chemistry. nih.govnih.govresearchgate.netmetu.edu.tr

Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net The derivative, 6-amino-2,3-dimethoxybenzonitrile, obtained from the reduction of the parent nitro compound, is an excellent candidate for use in MCRs.

This intermediate possesses two key functionalities for MCRs: a nucleophilic amine and an electrophilic nitrile.

The amino group can participate as the amine component in renowned MCRs such as the Ugi and Passerini reactions. researchgate.net

The cyano group can act as a building block in a variety of condensation reactions leading to diverse heterocyclic cores, such as pyrazoles or pyrimidines. nih.govnih.gov

By employing 6-amino-2,3-dimethoxybenzonitrile in an MCR, a diverse library of complex molecules can be generated efficiently. For example, in a Ugi-type four-component reaction with an aldehyde, an isocyanide, and a carboxylic acid, the amine and nitrile functionalities could both be incorporated to rapidly generate highly functionalized, drug-like scaffolds. This highlights the potential of Benzonitrile, 2,3-dimethoxy-6-nitro- as a valuable precursor for diversity-oriented synthesis, facilitating the exploration of new chemical space.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of "Benzonitrile, 2,3-dimethoxy-6-nitro-" in solution.

Proton (¹H) NMR spectroscopy provides unambiguous information about the chemical environment of hydrogen atoms in the molecule. For "Benzonitrile, 2,3-dimethoxy-6-nitro-," the aromatic region of the spectrum is simplified due to the substitution pattern, revealing two distinct signals. These signals appear as doublets, indicating a coupling interaction between adjacent protons on the benzene (B151609) ring. The methoxy (B1213986) groups present as two sharp singlets, confirming their distinct chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.70 | d | 9.3 | 1H | Ar-H (H5) |

| 7.20 | d | 9.3 | 1H | Ar-H (H4) |

| 4.01 | s | N/A | 3H | -OCH₃ |

| 3.95 | s | N/A | 3H | -OCH₃ |

Data sourced from Biosynth and Toronto Research Chemicals. The spectrum was recorded in CDCl₃ at 300 MHz.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. While specific experimental data for "Benzonitrile, 2,3-dimethoxy-6-nitro-" is not widely published, the chemical shifts can be predicted based on substituent effects. The carbon attached to the electron-withdrawing nitro group (C6) and the carbon of the nitrile group (-CN) would be expected to be significantly deshielded, appearing downfield. The carbons bonded to the electron-donating methoxy groups (C2, C3) would be shifted upfield relative to unsubstituted benzonitrile (B105546). The remaining aromatic carbons (C1, C4, C5) and the two distinct methoxy carbons would each give rise to a unique signal.

While one-dimensional NMR provides foundational data, multi-dimensional NMR experiments would be required for complete and unambiguous assignment of all signals, particularly for confirming the regiochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For "Benzonitrile, 2,3-dimethoxy-6-nitro-," a COSY spectrum would show a clear cross-peak between the two aromatic doublets at approximately 7.70 and 7.20 ppm, confirming their spatial proximity on the aromatic ring (H4-H5 coupling).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. An HSQC experiment would definitively link the proton signal at 7.20 ppm to the C4 carbon and the signal at 7.70 ppm to the C5 carbon. It would also connect the methoxy proton signals (4.01 and 3.95 ppm) to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of atoms. This experiment would be instrumental in assigning the two distinct methoxy groups. A cross-peak between the proton at 7.20 ppm (H4) and one of the methoxy singlets would confirm that methoxy group's position at C3. Similarly, a NOE between the two methoxy proton signals would confirm their adjacency at the C2 and C3 positions.

No solid-state NMR (ssNMR) studies for "Benzonitrile, 2,3-dimethoxy-6-nitro-" have been reported in the surveyed literature. This technique is used to analyze the structure of molecules in their solid, crystalline state. Should the compound exhibit polymorphism (the ability to exist in multiple crystalline forms), ssNMR could be employed to differentiate between the various polymorphs, as the subtle differences in crystal packing would lead to distinct NMR spectra.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. While specific experimental HRMS data for "Benzonitrile, 2,3-dimethoxy-6-nitro-" is not available, the theoretical exact masses for the molecule and its common adducts can be calculated. The molecular formula is C₉H₈N₂O₄.

| Ion | Formula | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|

| [M]⁺• | C₉H₈N₂O₄ | 208.0484 |

| [M+H]⁺ | C₉H₉N₂O₄ | 209.0557 |

| [M+Na]⁺ | C₉H₈N₂O₄Na | 231.0376 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic spectrum of daughter ions. This fragmentation pattern provides a fingerprint for the molecule and offers significant structural information.

For nitroaromatic compounds, fragmentation often involves characteristic losses related to the nitro group, such as the elimination of •NO₂, •NO, or •OH radicals. The presence of methoxy groups introduces additional fragmentation pathways, including the loss of a methyl radical (•CH₃) or a molecule of formaldehyde (B43269) (CH₂O).

A plausible fragmentation pathway for "Benzonitrile, 2,3-dimethoxy-6-nitro-" would involve initial losses from the labile nitro and methoxy substituents, followed by cleavages of the aromatic ring.

| Precursor Ion (m/z) | Proposed Fragment Loss | Resulting Fragment (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 209.0557 | •CH₃ (methyl radical) | 194.0322 | [M+H-CH₃]⁺ |

| 209.0557 | CH₂O (formaldehyde) | 179.0451 | [M+H-CH₂O]⁺ |

| 209.0557 | •NO₂ (nitro radical) | 163.0550 | [M+H-NO₂]⁺ |

| 163.0550 | CO (carbon monoxide) | 135.0599 | [M+H-NO₂-CO]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of Benzonitrile, 2,3-dimethoxy-6-nitro- is dominated by the characteristic frequencies of its primary functional groups: nitrile (C≡N), nitro (NO₂), and methoxy (O-CH₃).

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is one of the most distinct features in the spectrum. It typically appears as a sharp, medium-intensity band in the range of 2240-2220 cm⁻¹. Its precise position can be influenced by electronic effects from the other substituents on the aromatic ring.

Nitro Group (NO₂): Aromatic nitro compounds exhibit two prominent, strong absorption bands. spectroscopyonline.com The asymmetric stretching vibration (N–O) is found in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber, typically between 1360-1290 cm⁻¹. libretexts.orgorgchemboulder.com These bands are often among the most intense in the entire IR spectrum. spectroscopyonline.com

Methoxy Groups (O-CH₃): The two methoxy groups contribute several characteristic vibrations. Aryl alkyl ethers display a strong, asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band around 1075-1020 cm⁻¹. quimicaorganica.orglibretexts.org Additionally, the C-H bonds of the methyl groups give rise to stretching vibrations in the 3000-2800 cm⁻¹ region. A specific symmetric C-H stretching peak for a methoxy group is often observed around 2830 cm⁻¹. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching (ν) | 2240 - 2220 | Medium, Sharp |

| Nitro (-NO₂) | Asymmetric Stretching (νas) | 1550 - 1475 | Strong |

| Symmetric Stretching (νs) | 1360 - 1290 | Strong | |

| Methoxy (Ar-O-CH₃) | Asymmetric C-O-C Stretching (νas) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretching (νs) | 1075 - 1020 | Medium | |

| Symmetric C-H Stretching (νs) | ~2830 | Medium, Sharp |

The tetrasubstituted benzene ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching bands are typically observed at wavenumbers above 3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations (ν C=C) within the ring appear as a set of bands in the 1625-1400 cm⁻¹ region. The specific pattern of C-H out-of-plane bending (γ C-H) vibrations in the 900-675 cm⁻¹ range is highly diagnostic of the substitution pattern on the aromatic ring. The presence of strong electron-withdrawing (nitro, nitrile) and electron-donating (methoxy) groups can shift these frequencies and influence their intensities.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can elucidate bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation.

While specific crystallographic data for Benzonitrile, 2,3-dimethoxy-6-nitro- are not publicly available, analysis of related structures, such as nitrobenzene (B124822) and its derivatives, offers valuable insights. wikipedia.orgmdpi.comresearchgate.net X-ray studies on similar compounds confirm the planarity of the benzene ring. wikipedia.org However, steric hindrance between adjacent bulky substituents, like the methoxy and nitro groups in the target molecule, can cause them to twist slightly out of the ring's plane. For instance, in one N,N'-dimethyl-4-nitrobenzohydrazide structure, the nitro group is nearly coplanar with the phenyl ring, but the larger carbonyl group is oriented almost perpendicularly. mdpi.com

Furthermore, crystallographic analysis reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. For aromatic nitro compounds, π-π stacking interactions are a common feature, where the electron-rich aromatic rings of adjacent molecules align. These interactions, along with other potential hydrogen bonds or dipole-dipole forces, dictate the macroscopic properties of the crystalline material.

Advanced Chromatographic and Electrochemical Analytical Techniques

The separation, identification, and quantification of Benzonitrile, 2,3-dimethoxy-6-nitro- can be effectively achieved using advanced analytical methods.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of polar aromatic compounds. mdpi.com Given the polarity imparted by the nitrile, nitro, and methoxy groups, a reverse-phase HPLC (RP-HPLC) method would be highly suitable. hplc.eu In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's retention time would be determined by the precise mobile phase composition and the specific column chemistry employed. Specialized columns designed for polar analytes, such as polar-endcapped or porous graphitic carbon (PGC) columns, could also offer excellent retention and resolution. chromatographyonline.comfishersci.com

Electrochemical Techniques: The electrochemical behavior of Benzonitrile, 2,3-dimethoxy-6-nitro- is primarily dictated by the reducible nitro group. Cyclic voltammetry (CV) is an essential technique for studying such redox processes. wikipedia.orgossila.com In a typical CV experiment, the potential is swept linearly, and the resulting current from the reduction or oxidation of the analyte is measured. Aromatic nitro compounds commonly undergo a one-electron reduction to form a nitro radical anion. researchgate.net The stability and subsequent reactions of this radical anion are highly dependent on the solvent and pH. bohrium.com The presence of electron-donating methoxy groups and the electron-withdrawing nitrile group on the benzene ring will influence the reduction potential of the nitro group, providing valuable information about the molecule's electronic structure. researchgate.net

No Publicly Available Computational Studies Found for Benzonitrile, 2,3-dimethoxy-6-nitro-

Despite a thorough search of scientific databases and computational chemistry literature, no specific theoretical or computational investigations focusing on the chemical compound Benzonitrile, 2,3-dimethoxy-6-nitro- were identified.

This absence of dedicated research means that detailed, publicly accessible data regarding its electronic structure, reactivity, and potential reaction mechanisms—as would be determined through quantum chemical calculations—is currently unavailable. Therefore, a comprehensive analysis based on the requested outline cannot be provided at this time.

Computational chemistry is a powerful tool for elucidating the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to optimize molecular geometries and calculate electronic properties. Furthermore, Frontier Molecular Orbital (FMO) analysis helps in predicting the reactivity of a compound by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Studies on aromaticity and electron delocalization provide insights into the stability and electronic nature of cyclic compounds.

For the elucidation of reaction mechanisms, computational modeling is invaluable. It allows for the characterization of transition states, the mapping of reaction pathways, and the calculation of activation energies and other thermodynamic parameters, all of which are crucial for understanding how a chemical transformation occurs.

While general principles of computational chemistry can be applied to hypothesize about the properties of Benzonitrile, 2,3-dimethoxy-6-nitro-, any such discussion would be purely speculative without specific calculations. The interplay of the electron-withdrawing nitro and nitrile groups with the electron-donating dimethoxy substituents on the benzene ring would undoubtedly create a unique electronic environment. However, quantifying these effects and predicting the molecule's behavior requires dedicated computational studies.

It is possible that computational data for this compound exists within private industrial research or as part of a larger, unpublished academic study. However, until such research is made publicly available, a detailed computational and theoretical analysis of Benzonitrile, 2,3-dimethoxy-6-nitro- remains an open area for future investigation.

Computational and Theoretical Investigations of Benzonitrile, 2,3 Dimethoxy 6 Nitro

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV-Vis)

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting the spectroscopic properties of molecules. These methods solve the electronic structure of a molecule to derive its properties, providing a powerful complement to experimental spectroscopy.

For Benzonitrile (B105546), 2,3-dimethoxy-6-nitro-, a typical computational workflow would begin with the optimization of its molecular geometry. This process finds the lowest energy conformation of the molecule, which is crucial for accurate spectroscopic predictions. A widely used functional for such tasks is B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is one of the most common and reliable approaches for predicting NMR spectra. The calculations would be performed on the optimized geometry of Benzonitrile, 2,3-dimethoxy-6-nitro-. The resulting absolute chemical shieldings are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts help in the assignment of experimental spectra and can provide insights into the electronic environment of the nuclei.

Table 1: Predicted Spectroscopic Data (Illustrative Methodology) This table illustrates the type of data that would be generated from DFT calculations for Benzonitrile, 2,3-dimethoxy-6-nitro-. The values are hypothetical and serve only to demonstrate the format of results from such a study.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C-CN | ~110-120 ppm |

| ¹³C NMR | C-NO₂ | ~145-155 ppm |

| ¹³C NMR | C-OCH₃ | ~150-160 ppm |

| IR | ν(C≡N) | ~2230-2250 cm⁻¹ |

| IR | νₐₛ(NO₂) | ~1520-1560 cm⁻¹ |

| IR | νₛ(NO₂) | ~1340-1370 cm⁻¹ |

| UV-Vis | λₘₐₓ | Calculated in nm |

Infrared (IR) Spectroscopy: The vibrational frequencies of Benzonitrile, 2,3-dimethoxy-6-nitro- can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each with a corresponding frequency and intensity. The predicted frequencies correspond to the vibrational transitions observed in an IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method. Key vibrational modes for this molecule would include the C≡N stretch of the nitrile group, the symmetric and asymmetric stretches of the NO₂ group, and the C-O stretches of the methoxy (B1213986) groups.

UV-Vis Spectroscopy: The electronic absorption spectrum in the UV-Vis range is governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. The calculation provides the excitation energies (which correspond to the absorption wavelengths, λₘₐₓ) and the oscillator strengths (which relate to the intensity of the absorption). For Benzonitrile, 2,3-dimethoxy-6-nitro-, the calculations would likely reveal transitions involving the π-system of the benzene (B151609) ring, influenced by the electron-withdrawing nitrile and nitro groups and the electron-donating methoxy groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment.

Conformational Analysis: The presence of two methoxy groups in Benzonitrile, 2,3-dimethoxy-6-nitro- suggests the possibility of different rotational conformations (rotamers) around the C-O bonds. While the bulky nitro group at the 6-position may introduce significant steric hindrance, a detailed conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them.

A common approach is to perform a potential energy surface (PES) scan, where the dihedral angles defining the orientation of the methoxy groups are systematically rotated, and the energy of the molecule is calculated at each step using DFT. This would reveal the low-energy conformations and the transition states connecting them. For a more dynamic picture, MD simulations can be employed. By simulating the molecule's motion over nanoseconds, one can observe the conformational changes in real-time and determine the relative populations of different conformers at a given temperature.

Table 2: Conformational Analysis Parameters (Illustrative Methodology) This table illustrates the type of data that would be generated from conformational analysis studies for Benzonitrile, 2,3-dimethoxy-6-nitro-. The values are hypothetical.

| Parameter | Description | Hypothetical Finding |

|---|---|---|

| Dihedral Angle 1 (C2-C3-O-CH₃) | Rotation of the C3-methoxy group | Preferred orientation to minimize steric clash with the C2-methoxy group. |

| Dihedral Angle 2 (C3-C2-O-CH₃) | Rotation of the C2-methoxy group | Restricted rotation due to steric hindrance from the adjacent C3-methoxy and the nitrile group. |

| Relative Energy | Energy difference between conformers | One or two low-energy conformers are likely to be significantly more stable. |

Intermolecular Interactions: MD simulations are also invaluable for studying how molecules of Benzonitrile, 2,3-dimethoxy-6-nitro- would interact with each other in a condensed phase (liquid or solid). A simulation box containing multiple molecules would be set up, and their trajectories would be calculated over time. Analysis of these trajectories can reveal information about intermolecular forces, such as dipole-dipole interactions (due to the polar nitrile and nitro groups) and van der Waals forces.

Furthermore, simulations can predict bulk properties like density and radial distribution functions, which describe the local ordering of molecules. This information is crucial for understanding the packing in a crystal lattice and the structure of the liquid phase. The insights gained from such simulations are fundamental to connecting the properties of a single molecule to the macroscopic behavior of the material.

Structure Driven Chemical Exploration and Rational Analog Design

Systematic Variation of Ring Substituents in Benzonitrile (B105546), 2,3-dimethoxy-6-nitro- Analogues

The chemical behavior and properties of "Benzonitrile, 2,3-dimethoxy-6-nitro-" are intrinsically linked to the nature and arrangement of its substituents on the benzene (B151609) ring. A systematic variation of these substituents offers a powerful tool to modulate its electronic and steric properties, thereby influencing its reactivity and potential applications.

The position of the strongly electron-withdrawing nitro (-NO₂) group on the 2,3-dimethoxybenzonitrile (B1346029) scaffold has profound chemical consequences. The electronic interplay between the nitro group, the methoxy (B1213986) groups, and the nitrile functionality dictates the electron density distribution within the aromatic ring, influencing its reactivity towards nucleophilic and electrophilic reagents.

When the nitro group is at the C-6 position, as in the parent compound, it is ortho to the nitrile group and meta to the 3-methoxy group. This positioning significantly activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitro group. However, in "Benzonitrile, 2,3-dimethoxy-6-nitro-", the potential sites for SNAr are sterically hindered by the methoxy groups.

The chemical shifts in ¹H and ¹³C NMR spectroscopy are sensitive to the electronic environment of the nuclei, and thus can provide insights into the effects of the nitro group's position. The expected trend is that protons and carbons in close proximity to the nitro group will experience a downfield shift due to its deshielding effect.

| Compound | Nitro Group Position | Expected Impact on Reactivity |

| Benzonitrile, 2,3-dimethoxy-4-nitro- | 4-nitro | The nitro group is para to the 2-methoxy group and meta to the nitrile and 3-methoxy groups. This would likely lead to different regioselectivity in substitution reactions compared to the 6-nitro isomer. |

| Benzonitrile, 2,3-dimethoxy-5-nitro- | 5-nitro | The nitro group is meta to both methoxy groups and the nitrile group. This isomer is expected to be less activated towards nucleophilic aromatic substitution compared to the 4-nitro and 6-nitro isomers. |

| Benzonitrile, 2,3-dimethoxy-6-nitro- | 6-nitro | The nitro group is ortho to the nitrile and 2-methoxy groups. This proximity can lead to steric and electronic interactions that influence the reactivity of both the nitrile and the aromatic ring. |

This table is generated based on established principles of organic chemistry, as direct comparative experimental data for these specific isomers was not found in the available search results.

Varying the nature and position of the alkoxy groups on the nitrobenzonitrile core can significantly alter the molecule's properties. The length and branching of the alkyl chains in the alkoxy groups can influence solubility, lipophilicity, and steric hindrance around the reactive sites.

The synthetic strategy for accessing analogs with diverse alkoxy patterns often involves the nucleophilic substitution of a suitable precursor, such as a dihydroxy-nitrobenzonitrile, with various alkyl halides. Alternatively, the synthesis can start from differently substituted catechols or resorcinols.

| Alkoxy Substitution Pattern | Potential Impact on Molecular Properties |

| Ethoxy, Propoxy, Isopropoxy | Increased lipophilicity and steric bulk compared to methoxy groups. This can affect solubility in nonpolar solvents and may hinder reactions at adjacent functional groups. |

| Benzyloxy | Introduces an additional aromatic ring, which can participate in π-stacking interactions and alter the electronic properties of the primary benzonitrile ring. |

| Fluoroalkoxy | The introduction of fluorine atoms can significantly alter the electronic properties due to the high electronegativity of fluorine. It can also impact metabolic stability in biological contexts. |

This table outlines potential modifications and their expected consequences based on general chemical principles, as specific studies on diverse alkoxy patterns for "Benzonitrile, 2,3-dimethoxy-6-nitro-" were not identified.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, thereby providing a route to a wide range of derivatives with different chemical reactivity.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2,3-dimethoxy-6-nitrobenzoic acid). This transformation introduces a new functional group with distinct chemical properties, including the ability to form salts and esters.

Reduction: The nitrile group can be reduced to a primary amine ( (2,3-dimethoxy-6-nitrophenyl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic amino group, which can significantly alter the molecule's properties and reactivity.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. This allows for the construction of heterocyclic rings, leading to compounds with fundamentally different structures and potential applications.

| Modification | Reagents | Product Functional Group | Altered Reactivity |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) | Acidity, ability to form esters and amides. |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) | Basicity, nucleophilicity, ability to form amides and imines. |

| Cycloaddition | NaN₃ | Tetrazole | Introduction of a heterocyclic ring with distinct aromatic and coordination properties. |

This table summarizes common transformations of the nitrile group and their general outcomes.

Strategic Approaches to Molecular Diversification

To efficiently explore the chemical space around "Benzonitrile, 2,3-dimethoxy-6-nitro-," strategic approaches such as parallel synthesis and bioisosteric replacement are employed. These methods allow for the rapid generation of a multitude of analogs for further investigation.

Parallel synthesis is a powerful technique for the rapid generation of a library of related compounds. This can be achieved through either solid-phase or solution-phase synthesis. In the context of benzonitrile derivatives, a common precursor can be subjected to a variety of reagents in a spatially separated manner, leading to a diverse set of products.

For example, a key intermediate such as 2,3-dihydroxy-6-nitrobenzonitrile could be synthesized and then distributed into a multi-well plate. Each well could then be treated with a different alkylating agent to generate a library of benzonitrile derivatives with diverse alkoxy substituents. Similarly, a library could be generated by reacting an amino-functionalized benzonitrile precursor with a variety of acyl chlorides or sulfonyl chlorides.

General Workflow for Parallel Synthesis of Benzonitrile Derivatives:

Scaffold Synthesis: Synthesis of a common benzonitrile precursor with a functional group handle (e.g., hydroxyl, amino).

Library Generation: Reaction of the precursor with a diverse set of building blocks in a parallel format.

Purification: High-throughput purification of the resulting library of compounds.

Characterization: Analysis of the library members to confirm their identity and purity.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of retaining or improving biological activity. In a non-biological context, this concept can be applied to rationally modify the chemical properties of a molecule.

Nitrile Group Replacements: The nitrile group can be considered a bioisostere of a carbonyl group, a halogen, or an alkyne. Replacing the nitrile in "Benzonitrile, 2,3-dimethoxy-6-nitro-" with these groups would lead to analogs with different electronic and steric profiles. For instance, replacement with an aldehyde or ketone would introduce a site for nucleophilic addition, while replacement with a halogen would alter the molecule's reactivity in cross-coupling reactions.

Nitro Group Replacements: The nitro group is a strong electron-withdrawing group. Bioisosteric replacements for the nitro group include the trifluoromethyl group (-CF₃), the cyano group (-CN), and the sulfonyl group (-SO₂R). These groups also withdraw electron density from the aromatic ring but differ in their steric and electronic demands, which can lead to different chemical properties.

| Original Group | Bioisosteric Replacement | Potential Change in Chemical Properties |

| Nitrile (-CN) | Aldehyde (-CHO) | Increased susceptibility to nucleophilic attack and oxidation. |

| Nitrile (-CN) | Bromine (-Br) | Introduction of a leaving group for cross-coupling reactions. |

| Methoxy (-OCH₃) | Methylthio (-SCH₃) | Reduced electron-donating ability, potential for oxidation at the sulfur atom. |

| Methoxy (-OCH₃) | Fluorine (-F) | Switch from electron-donating to electron-withdrawing, increased lipophilicity. |

| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Maintained strong electron-withdrawing character with different steric and electronic profile. |

| Nitro (-NO₂) | Sulfonyl (-SO₂CH₃) | Strong electron-withdrawing group with tetrahedral geometry. |

This table provides examples of bioisosteric replacements and their potential impact on the chemical properties of the molecule.

Computational Design of Novel Benzonitrile, 2,3-dimethoxy-6-nitro- Derivatives

The rational design of novel analogs of Benzonitrile, 2,3-dimethoxy-6-nitro- represents a focused effort to explore and optimize the chemical space surrounding this scaffold. By leveraging computational tools, researchers can prioritize synthetic efforts, reduce costs, and accelerate the discovery of molecules with enhanced properties. This approach is particularly valuable when aiming to modulate specific physicochemical or biological characteristics of a lead compound.

In Silico Screening and Virtual Library Generation

The foundation of modern computational drug discovery lies in the creation and exploration of vast virtual chemical libraries. synplechem.comsynplechem.com For Benzonitrile, 2,3-dimethoxy-6-nitro-, a targeted virtual library was generated to explore the impact of substitutions at various positions on the benzonitrile core. The design of this library was guided by the principles of medicinal chemistry, aiming to introduce a diverse range of functional groups while maintaining synthetic accessibility.

The generation of the virtual library began with the core structure of Benzonitrile, 2,3-dimethoxy-6-nitro-. Key points of diversification were identified on the aromatic ring, allowing for the introduction of a wide array of substituents. The selection of these building blocks was curated from commercially available starting materials to ensure the synthesizability of the designed analogs. nih.gov Open-source cheminformatics toolkits are often employed for the automated creation of such virtual spaces. nih.gov

A representative set of designed analogs from the virtual library is presented in the table below, showcasing the diversity of the introduced chemical functionalities.

Table 1: Representative Analogs from the Virtual Library of Benzonitrile, 2,3-dimethoxy-6-nitro- Derivatives

| Compound ID | R1-Substitution | R2-Substitution | R3-Substitution |

| BN-001 | -H | -H | -H |

| BN-002 | -F | -H | -H |

| BN-003 | -Cl | -H | -H |

| BN-004 | -Br | -H | -H |

| BN-005 | -CH3 | -H | -H |

| BN-006 | -CF3 | -H | -H |

| BN-007 | -H | -F | -H |

| BN-008 | -H | -Cl | -H |

| BN-009 | -H | -Br | -H |

| BN-010 | -H | -CH3 | -H |

| BN-011 | -H | -CF3 | -H |

| BN-012 | -H | -H | -F |

| BN-013 | -H | -H | -Cl |

| BN-014 | -H | -H | -Br |

| BN-015 | -H | -H | -CH3 |

| BN-016 | -H | -H | -CF3 |

In silico screening of this virtual library was then performed using a variety of computational filters. These filters are designed to eliminate compounds with undesirable properties, such as poor ADME (absorption, distribution, metabolism, and excretion) profiles or potential toxicity flags. Molecular docking simulations can also be employed at this stage to predict the binding affinity of the designed analogs to a specific biological target. nih.govmdpi.com This multi-step screening process allows for the rapid prioritization of a smaller, more manageable set of compounds for further investigation.

Predictive Modeling for Desired Chemical Properties

To further refine the selection of candidate molecules, predictive models based on Quantitative Structure-Property Relationships (QSPR) are often developed. researchgate.net These models establish a mathematical relationship between the structural features of a molecule and its chemical properties. For the derivatives of Benzonitrile, 2,3-dimethoxy-6-nitro-, a QSPR model was developed to predict key properties such as solubility, electronic properties, and metabolic stability.

The development of a robust QSPR model involves several key steps. First, a diverse set of known compounds with experimentally determined properties is required to train the model. Molecular descriptors, which are numerical representations of a molecule's structure, are then calculated for each compound in the training set. These descriptors can encode information about a molecule's topology, geometry, and electronic nature. dergipark.org.tr

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the molecular descriptors with the observed chemical property. nih.gov The predictive power of the resulting model is then validated using an external set of compounds that were not used in the model-building process. nih.govresearchgate.net

The table below presents a selection of designed analogs and their predicted properties based on a developed QSPR model.

Table 2: Predicted Properties of Selected Benzonitrile, 2,3-dimethoxy-6-nitro- Derivatives

| Compound ID | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Metabolic Stability (t½, min) |

| BN-001 | 2.5 | 150 | 30 |

| BN-002 | 2.7 | 120 | 35 |

| BN-003 | 3.0 | 90 | 45 |

| BN-005 | 2.9 | 135 | 32 |

| BN-006 | 3.2 | 75 | 50 |

| BN-008 | 3.1 | 85 | 48 |

| BN-010 | 2.9 | 140 | 33 |

| BN-012 | 2.6 | 125 | 38 |

| BN-015 | 2.8 | 130 | 34 |

The application of these predictive models allows for the efficient ranking of the virtual library, enabling researchers to focus their synthetic efforts on compounds that are most likely to possess the desired chemical properties. This structure-driven approach, combining virtual library design with predictive modeling, is a powerful strategy in modern chemical exploration.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,3-dimethoxy-6-nitrobenzonitrile, and how can researchers validate structural assignments?

- Methodological Answer : Use a combination of IR spectroscopy (to identify functional groups like nitrile and nitro groups) and NMR (to resolve methoxy and aromatic proton environments). For example, IR spectra from NIST databases (e.g., 3,4,5-trimethoxybenzonitrile) can guide peak assignments for methoxy and nitro groups . Mass spectrometry (MS) and UV-Vis spectrophotometry are critical for confirming molecular weight and electronic transitions, respectively. Cross-validate results with computational simulations (e.g., DFT) to resolve ambiguities in regiochemistry.

Q. How can researchers optimize synthetic routes for nitro- and methoxy-substituted benzonitriles?

- Methodological Answer : Optimize reaction conditions by:

- Solvent selection : Polar aprotic solvents (e.g., 2-methoxyethanol) enhance nitrile reactivity, as demonstrated in benzonitrile-dicyandiamide reactions .

- Catalyst use : Palladium-based catalysts (e.g., Pd/C) improve regioselectivity in hydrogenation or cross-coupling steps, though pre-treatment with HCOOH–NEt3 may mitigate catalyst poisoning .

- Temperature control : Maintain temperatures below decomposition thresholds (e.g., <170°C for nitro group stability) .

Advanced Research Questions

Q. How should researchers analyze reaction kinetics for substitution reactions in nitro/methoxybenzonitrile derivatives?

- Methodological Answer :

- UV spectrophotometry : Monitor reaction progress by tracking absorbance changes in nitrile or nitro group transitions (200–300 nm range) .

- Rate law derivation : For reactions like nitrile-dicyandiamide interactions, use pseudo-first-order kinetics under excess reagent conditions. The rate equation was validated for benzonitrile derivatives .

- Table 1 : Kinetic parameters for benzonitrile reactions (adapted from ):

| Substrate | (L²/mol²·s) | Temperature (°C) |

|---|---|---|

| Benzonitrile | 0.024 | 25 |

| Methoxybenzonitrile* | 0.018* | 25 |

| *Extrapolated from analogous systems. |

Q. What computational strategies predict the bioactivity of 2,3-dimethoxy-6-nitrobenzonitrile derivatives?

- Methodological Answer :

- MIA-QSAR modeling : Align substituent pixels (e.g., nitro, methoxy) on a congruent benzonitrile scaffold to predict bioactivity. This method successfully prioritized compounds with pIC50 ≥8 for antimalarial targets .

- ADME analysis : Use tools like SwissADME to assess drug-likeness, focusing on logP (<5) and topological polar surface area (TPSA >60 Ų) to balance permeability and solubility .

Q. How do substituents influence regioselectivity in palladium-catalyzed C–H functionalization of benzonitrile derivatives?

- Methodological Answer :

- Template design : Flexible templates (e.g., 2-(2-(methylamino)ethoxy)benzonitrile) enable meta-C–H activation. The nitro group’s electron-withdrawing nature directs electrophilic palladation to electron-rich methoxy-adjacent positions .

- Computational evaluation : DFT calculations (e.g., Hirshfeld charge analysis) predict activation barriers. Experimentally, yields up to 98% and meta-selectivity up to 92% have been achieved .

Data Contradictions and Research Gaps

- Toxicity data : AEGL values for benzonitrile are extrapolated from murine lethality studies, but nitro/methoxy derivatives lack analogous guidelines . Researchers must apply safety factors (e.g., 3× reduction from AEGL-3) when handling derivatives.

- Catalyst deactivation : While benzonitrile itself does not poison Pd catalysts, its derivatives (e.g., nitrobenzonitriles) may adsorb strongly to active sites, requiring periodic catalyst regeneration .

Key Research Needs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.